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Compound of Interest

Compound Name: PF8-TAA

Cat. No.: B565869

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of charge carrier mobility in thin films
of the copolymer Poly(9,9-dioctylfluorene-co-N-(4-(tert-butyl)phenyl)diphenylamine), commonly
known as PF8-TAA or TFB. This material is a subject of significant interest in the field of
organic electronics for its application as a hole transport layer in devices such as organic light-
emitting diodes (OLEDs) and perovskite solar cells.

Core Concepts in Charge Carrier Mobility

Charge carrier mobility (p) is a critical parameter that defines the performance of
semiconductor materials. It quantifies how quickly charge carriers (electrons and holes) move
through a material under the influence of an electric field. In organic semiconductors like PF8-
TAA, which are characterized by disordered molecular structures, charge transport is typically
described by a hopping mechanism between localized states. Consequently, their mobilities are
generally lower than those of their inorganic crystalline counterparts.

High charge carrier mobility is desirable for efficient device operation as it facilitates rapid
charge extraction and minimizes recombination losses. PF8-TAA is specifically engineered to
exhibit preferential transport of holes, owing to the triarylamine (TAA) moieties incorporated into
the polyfluorene (PF8) backbone.
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Quantitative Data on Charge Carrier Mobility in PF8-
TAA

The available literature predominantly focuses on the hole transport characteristics of PF8-
TAA, reflecting its primary application as a hole transport material. Quantitative data for
electron mobility is scarce, which is consistent with the material's molecular design that favors
hole transport.

. - Measurement
Charge Carrier Mobility (cm?/Vs) . Source Type
Technique
N Chemical Supplier
Holes (h*) 2x1073 Not Specified
Data
Holes (h*) 1x10™4-4x10* Time-of-Flight (TOF) Primary Research

Note: The discrepancy in hole mobility values may arise from differences in experimental
conditions, thin film processing, and the specific molecular weight of the polymer used.

Electron Mobility in PF8-TAA: A thorough literature search did not yield specific quantitative
data for the electron mobility of PF8-TAA. This is characteristic of a material designed and
predominantly utilized as a unipolar hole transporter. The fluorene units can support some
electron transport, but the high concentration of triarylamine moieties, which are excellent hole
transport units, makes hole conduction the dominant mechanism. It is expected that the
electron mobility is significantly lower than the hole mobility.

Experimental Protocols for Charge Carrier Mobility
Measurement

The determination of charge carrier mobility in organic semiconductor thin films is primarily
conducted using several well-established techniques. The most common methods are Time-of-
Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET)
measurements.

Time-of-Flight (TOF) Method
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The Time-of-Flight method is a direct technique to measure the drift mobility of charge carriers.
It involves generating a sheet of charge carriers near one electrode using a short laser pulse
and measuring the time it takes for them to drift across the sample thickness to the counter
electrode under an applied bias.

Experimental Procedure:

Sample Preparation: A thin film of PF8-TAA is sandwiched between two electrodes. One
electrode (e.g., indium tin oxide - ITO) is semi-transparent to allow for photoexcitation. The
other is a metal contact (e.g., aluminum). The thickness of the polymer film is typically in the
range of a few micrometers.

Photoexcitation: A short pulse of light (typically from a nitrogen laser) with a photon energy
greater than the bandgap of PF8-TAA is directed onto the semi-transparent electrode. This
creates electron-hole pairs near the electrode.

Charge Drift: An external voltage is applied across the device. Depending on the polarity of
the applied field, either electrons or holes will be driven across the film. For hole mobility
measurements in PF8-TAA, a positive bias is applied to the ITO electrode.

Photocurrent Measurement: A transient photocurrent is measured as the sheet of charge
carriers drifts through the material. The transit time (t_T) is determined from the shape of the
photocurrent transient, often identified as a "kink" or change in slope when the carriers reach
the collecting electrode.

Mobility Calculation: The charge carrier mobility (i) is then calculated using the following
equation:

L=L2/(V*tT)

where L is the thickness of the polymer film and V is the applied voltage.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that analyzes the current-voltage (J-V)
characteristics of a single-carrier device. When the injected charge carrier density exceeds the
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intrinsic carrier density, the current becomes limited by the space charge of the injected

carriers.
Experimental Procedure:

o Device Fabrication: A single-carrier device is fabricated, which for hole mobility
measurements in PF8-TAA would typically have a structure of ITO/PEDOT:PSS/PF8-
TAA/Au. The PEDOT:PSS layer serves as an efficient hole injection layer, and the high work
function of gold (Au) facilitates hole collection while blocking electron injection.

o J-V Measurement: The current density (J) is measured as a function of the applied voltage
(V) in the dark.

o Data Analysis: The J-V characteristic in the SCLC regime is described by the Mott-Gurney
law:

J=(9/8) *£o* £ r* p* (V2IL?)

where go is the permittivity of free space, €_r is the relative permittivity of the material, p is
the charge carrier mobility, V is the voltage, and L is the film thickness.

» Mobility Extraction: By plotting J versus V2, a linear relationship is expected in the SCLC
region. The mobility can be extracted from the slope of this plot.
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Figure 1: Experimental workflow for the Time-of-Flight (TOF) measurement.
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Molecular Structure and Charge Transport in PF8-TAA
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Figure 2: Relationship between PF8-TAA's molecular structure and its charge transport
properties.

 To cite this document: BenchChem. [Charge Carrier Mobility in PF8-TAA Thin Films: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565869#charge-carrier-mobility-in-pf8-taa-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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